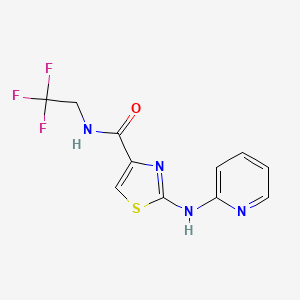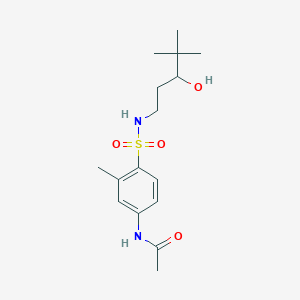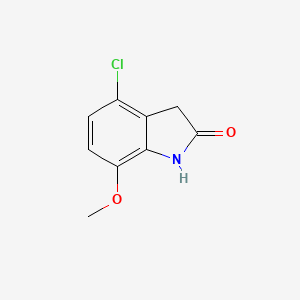
4-Chloro-7-methoxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemosensor Development
One significant application of related compounds to 4-Chloro-7-methoxyindolin-2-one is in the development of chemosensors. For instance, derivatives of methoxyquinoline, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been explored for selective detection of Cd^2+ ions over other metal ions, indicating potential utility in environmental monitoring and food safety analysis (Prodi et al., 2001).
Antimicrobial Applications
Derivatives similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has shown effective antimicrobial activity against various bacterial and fungal strains, underscoring its potential as an antimicrobial agent (Murugavel et al., 2017).
Photocleavage Efficiency
Studies have also focused on the effects of substituents on photocleavage efficiency, particularly in compounds related to this compound. It was found that methoxy substitution could significantly improve the efficiency of photocleavage, highlighting potential applications in photochemistry and phototherapy (Papageorgiou & Corrie, 2000).
Anticancer Agent Development
Another critical area of application is in the development of anticancer agents. Compounds with structural similarities to this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and anticancer candidates, with notable efficacy in breast and other cancer models (Sirisoma et al., 2009).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Further research into derivatives of this compound has led to the identification of novel classes of tubulin-binding tumor-vascular disrupting agents. These compounds, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have demonstrated significant antiproliferative activity and the potential to disrupt tumor vasculature, offering new avenues for cancer therapy development (Cui et al., 2017).
Mecanismo De Acción
Target of Action
Indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases such as Alzheimer’s disease .
Mode of Action
Some indolin-2-one derivatives have shown inhibitory activity against ache . This suggests that 4-Chloro-7-methoxyindolin-2-one might interact with AChE, leading to changes in the enzyme’s activity.
Biochemical Pathways
Indole derivatives, which include indolin-2-one compounds, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Some indolin-2-one derivatives have shown cytotoxic activity against human cancer cell lines . This suggests that this compound might have similar effects.
Propiedades
IUPAC Name |
4-chloro-7-methoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZAEACOXJXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)
![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)
![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)
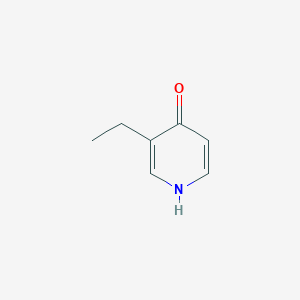
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)
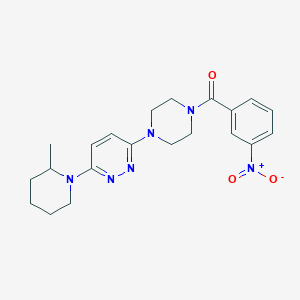
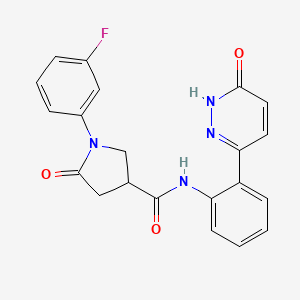

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)
